molecular formula C17H26N2O B10971587 N-(2,6-diethylphenyl)-2-(piperidin-1-yl)acetamide

N-(2,6-diethylphenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B10971587
M. Wt: 274.4 g/mol
InChI Key: XTLICUSUTIHYLL-UHFFFAOYSA-N
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Description

N-(2,6-DIETHYLPHENYL)-2-(1-PIPERIDINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides. It features a piperidine ring attached to an acetamide group, with a 2,6-diethylphenyl substituent. Compounds of this nature are often studied for their potential pharmacological properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIETHYLPHENYL)-2-(1-PIPERIDINYL)ACETAMIDE typically involves the following steps:

    Formation of the Acetamide Group: This can be achieved by reacting 2,6-diethylphenylamine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Piperidine Ring: The acetamide intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The phenyl ring may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

N-(2,6-DIETHYLPHENYL)-2-(1-PIPERIDINYL)ACETAMIDE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Investigation of its pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,6-DIETHYLPHENYL)-2-(1-PIPERIDINYL)ACETAMIDE would depend on its specific interactions with biological targets. Typically, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-DIMETHYLPHENYL)-2-(1-PIPERIDINYL)ACETAMIDE
  • N-(2,6-DIISOPROPYLPHENYL)-2-(1-PIPERIDINYL)ACETAMIDE
  • N-(2,6-DIETHYLPHENYL)-2-(1-MORPHOLINYL)ACETAMIDE

Uniqueness

N-(2,6-DIETHYLPHENYL)-2-(1-PIPERIDINYL)ACETAMIDE may exhibit unique properties due to the specific steric and electronic effects of the 2,6-diethylphenyl group. These effects can influence its reactivity, binding affinity, and overall pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C17H26N2O/c1-3-14-9-8-10-15(4-2)17(14)18-16(20)13-19-11-6-5-7-12-19/h8-10H,3-7,11-13H2,1-2H3,(H,18,20)

InChI Key

XTLICUSUTIHYLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCCCC2

Origin of Product

United States

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